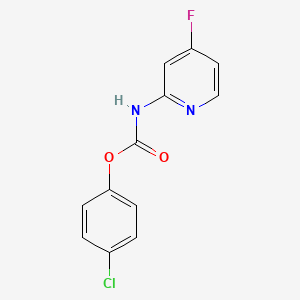

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Description

BenchChem offers high-quality 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chlorophenyl) N-(4-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRQJYICMJJFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Abstract

This technical guide provides a comprehensive framework for the investigation and elucidation of the mechanism of action for the novel compound, 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate. As specific literature on this molecule is not currently available, this document synthesizes information from the broader class of carbamate compounds and structurally related molecules to propose a primary hypothesized mechanism and a detailed experimental strategy for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction and Compound Class Context

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a synthetic organic molecule belonging to the carbamate class of compounds. Carbamates are esters of carbamic acid and are widely recognized for their diverse biological activities. Historically, their most prominent application has been as insecticides, where their primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2][3] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[3][4]

The structure of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, featuring a 4-chlorophenyl group and a 4-fluoropyridin-2-yl moiety, suggests a potential for diverse biological interactions beyond AChE inhibition. The presence of halogenated aromatic rings is a common feature in many biologically active compounds, including kinase inhibitors and other targeted therapies.[5][6][7] Therefore, while AChE inhibition is a primary hypothesis, a comprehensive investigation should also consider other potential molecular targets.

This guide will first elaborate on the hypothesized primary mechanism of action and then present a detailed, multi-faceted experimental plan to rigorously test this hypothesis and explore alternative mechanisms.

Hypothesized Primary Mechanism of Action: Acetylcholinesterase Inhibition

Based on the core carbamate scaffold, the most probable mechanism of action for 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is the inhibition of acetylcholinesterase.

The Cholinergic Synapse and AChE Function

Acetylcholine (ACh) is a critical neurotransmitter that mediates signals at neuromuscular junctions and in the central and peripheral nervous systems. After its release into the synaptic cleft, ACh binds to its receptors on the postsynaptic membrane. To terminate the signal, ACh is rapidly hydrolyzed by AChE into choline and acetic acid.

Carbamate-Mediated AChE Inhibition

Carbamate inhibitors like 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate are expected to act as pseudo-substrates for AChE. They bind to the active site of the enzyme and transfer their carbamoyl group to a serine residue, forming a carbamoylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine.[2][3] This effective inactivation of AChE leads to the accumulation of ACh in the synapse, causing a state of persistent depolarization and cholinergic crisis.[3][4]

Signaling Pathway

The downstream effects of AChE inhibition are a direct consequence of acetylcholine accumulation and subsequent over-activation of muscarinic and nicotinic acetylcholine receptors.

Caption: Hypothesized signaling pathway of AChE inhibition.

Experimental Validation Strategy

A multi-tiered approach is essential to validate the hypothesized mechanism and explore off-target effects.

Tier 1: In Vitro Enzymatic Assays

The initial step is to directly assess the inhibitory potential of the compound on purified acetylcholinesterase.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely accepted method for quantifying AChE activity.[8]

Materials:

-

Purified acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (test compound)

-

Positive control (e.g., physostigmine or neostigmine)

-

96-well microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to determine the IC50 value.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Test compound at various concentrations (or positive control/vehicle control)

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate, ATCI, to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: If the compound is an AChE inhibitor, a concentration-dependent decrease in the rate of the reaction will be observed.

Tier 2: Cell-Based Assays

To understand the compound's effect in a biological context, cell-based assays are crucial.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells and is a common method to determine cytotoxicity.[7]

Materials:

-

A relevant cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 24, 48, or 72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value.

Tier 3: Target Deconvolution and Off-Target Profiling

Given the structural motifs of the compound, it is prudent to investigate potential off-target activities, particularly kinase inhibition.

Experimental Workflow: Kinase Inhibitor Profiling

A high-throughput screen against a panel of purified kinases is the most efficient way to identify potential off-target interactions.

Caption: Workflow for kinase inhibitor profiling.

This workflow allows for a systematic de-risking of the compound and may uncover novel mechanisms of action. Several studies have identified compounds with similar structural features as potent kinase inhibitors.[5][6]

Data Summary and Interpretation

The data generated from these experiments should be compiled and analyzed to build a comprehensive profile of the compound's mechanism of action.

| Experiment | Parameter Measured | Interpretation of Positive Result |

| AChE Inhibition Assay | IC50 (nM or µM) | Direct inhibition of the target enzyme. Potency is inversely related to the IC50 value. |

| Cell Viability Assay | EC50 (µM) | Cellular toxicity. A low EC50 may indicate a potent biological effect or general cytotoxicity. |

| Kinase Profiling | % Inhibition / IC50 | Identification of off-target kinase interactions. May suggest alternative or additional mechanisms. |

Conclusion

While the primary hypothesized mechanism of action for 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is the inhibition of acetylcholinesterase, a thorough and unbiased experimental investigation is paramount. The protocols and workflows outlined in this guide provide a robust framework for elucidating its true biological activity, assessing its specificity, and uncovering any potential polypharmacology. This systematic approach is fundamental to advancing the understanding of this novel compound and guiding its future development.

References

- Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. (2020). MDPI.

- Multienzyme Inhibition Assay for Residue Analysis of Insecticidal Organophosphates and Carbamates. (2007). Journal of Agricultural and Food Chemistry.

- Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. (n.d.). PMC.

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). University of Dundee.

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PMC.

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed.

- Mechanism of action of organophosphorus and carbamate insecticides. (n.d.). PMC - NIH.

- Mechanism of action of organophosphorus and carbamate insecticides. (n.d.). Semantic Scholar.

- 4-Chlorophenyl-N-methylcarbamate (T3D0910). (2009). T3DB.

- Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. (2019). MDPI.

- Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes. (2025). ResearchGate.

- Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. (n.d.). ResearchGate.

- Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. (2020). DDDT.

- Biological activity of compounds synthesized from tert-Butyl (6-chloropyridin-2-yl)carbamate. (n.d.). Benchchem.

- Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2019). MDPI.

- Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. (2025). ResearchGate.

- compound 4 [PMID: 26191369] | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Unknown Source.

- NEW ENZYME INHIBITOR COMPOUNDS. (2013). WIPO Patentscope.

- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed.

- Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (n.d.). Broad Institute.

- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (n.d.). ResearchGate.

- N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. (2003). PubMed.

- Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. (2024). PubMed.

- A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol. (n.d.). Benchchem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T3DB: 4-Chlorophenyl-N-methylcarbamate [t3db.ca]

- 4. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate, a molecule of interest in medicinal chemistry and drug development. This document details its chemical identity, a robust synthetic pathway, and explores its potential applications based on the functional significance of its constituent moieties.

Compound Identification and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 4-chlorophenyl (4-fluoropyridin-2-yl)carbamate .

The chemical structure is characterized by a central carbamate linkage. The oxygen of the carbamate is bonded to a 4-chlorophenyl group, and the nitrogen is bonded to the 2-position of a 4-fluoropyridine ring.

Molecular Formula: C₁₂H₈ClFN₂O₂

Molecular Weight: 266.66 g/mol

SMILES: O=C(OC1=CC=C(Cl)C=C1)NC2=NC=C(F)C=C2

Strategic Importance in Medicinal Chemistry

Carbamates are a vital class of organic compounds, often referred to as urethanes, and are integral to modern drug design.[1] The carbamate functional group is valued for its chemical and proteolytic stability, and its capacity to act as a bioisostere for amide bonds, which can enhance the metabolic stability of drug candidates.[1] Furthermore, carbamate linkages are utilized in the development of prodrugs to improve the stability and bioavailability of parent molecules.[1]

The presence of a substituted pyridine ring, in this case, 4-fluoropyridine, is also of high significance. Pyridine and its derivatives are common scaffolds in a vast array of pharmaceuticals and agrochemicals.[2] The fluorine substituent can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its interaction with biological targets.[2] Specifically, 2-amino-4-fluoropyridine is a known intermediate in the synthesis of reversible-covalent FGFR4 inhibitors, highlighting the relevance of this structural motif in targeted therapies.[3]

Synthesis of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

The synthesis of 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate can be efficiently achieved through the reaction of two key intermediates: 4-fluoropyridin-2-amine and 4-chlorophenyl chloroformate. This reaction is a well-established method for the formation of carbamates.[1][4]

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process involving the synthesis of the requisite precursors followed by their coupling to form the final product.

Caption: Synthetic workflow for 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate.

Synthesis of Precursor: 4-Fluoropyridin-2-amine

A practical synthesis of 4-fluoropyridin-2-amine starts from the readily available 2-pyridinecarboxylic acid.[5] The process involves three key transformations: fluorination, amidation, and a Hofmann rearrangement.[5]

Experimental Protocol:

-

Fluorination: 2-Pyridinecarboxylic acid is reacted in the presence of a suitable fluorinating agent, a catalyst, and an oxidant to yield 4-fluoropyridine-2-carboxylic acid.[5]

-

Amidation: The resulting 4-fluoropyridine-2-carboxylic acid is then converted to 4-fluoropyridine-2-carboxamide. This can be achieved by reaction with a chloroformate and an organic base, followed by the addition of an ammonia source.[5]

-

Hofmann Rearrangement: The final step to obtain 4-fluoropyridin-2-amine is a Hofmann amide degradation reaction of 4-fluoropyridine-2-carboxamide.[5]

An alternative approach involves the fluorination of 2-amino-4-chloropyridine using a fluoride salt such as sodium fluoride in a high-boiling solvent like N,N-dimethylformamide.[6]

Synthesis of Precursor: 4-Chlorophenyl chloroformate

4-Chlorophenyl chloroformate is a commercially available reagent.[7][8] It can be synthesized by reacting 4-chlorophenol with phosgene.[9] This reagent is known to be a useful synthetic intermediate in the preparation of various compounds, including antidiabetic agents.[10]

Final Synthesis: 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

The formation of the carbamate is achieved by the nucleophilic attack of the amine group of 4-fluoropyridin-2-amine on the electrophilic carbonyl carbon of 4-chlorophenyl chloroformate.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-fluoropyridin-2-amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.[1]

-

Chloroformate Addition: Cool the mixture to 0 °C. Add 4-chlorophenyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate.[1]

Caption: Experimental workflow for the synthesis of the target carbamate.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Boiling Point | > 300 °C (decomposes) |

| Melting Point | 150-180 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Insoluble in water. |

| Appearance | White to off-white solid. |

Potential Applications in Drug Discovery

The unique combination of a carbamate linker, a 4-chlorophenyl group, and a 4-fluoropyridine moiety suggests potential utility in several areas of drug development:

-

Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine ring. The 4-fluoropyridin-2-amine precursor is a known building block for FGFR4 inhibitors.[3]

-

Enzyme Inhibition: Carbamates are known to act as inhibitors of various enzymes, such as acetylcholinesterase.[1] The specific substitution pattern of this molecule could confer inhibitory activity against other enzyme targets.

-

Antiviral or Antimicrobial Agents: The combination of halogenated aromatic rings is a common feature in many antimicrobial and antiviral compounds.

Further research is required to elucidate the specific biological activities of 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate.

Safety and Handling

4-Chlorophenyl chloroformate is a hazardous substance that is fatal if inhaled and causes severe skin burns and eye damage.[8] It is also corrosive to metals.[8] Therefore, the synthesis of the target compound should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The final product should also be handled with care, assuming it may have similar toxicological properties until proven otherwise.

References

-

Carbamate - Wikipedia. [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P

- EP0121532A1 - Production of phenyl carbamates - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 6. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 4-Chlorophenyl Chloroformate | 7693-45-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. EP0121532A1 - Production of phenyl carbamates - Google Patents [patents.google.com]

- 10. 4-Chlorophenyl Chloroformate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-fluoropyridine and Its Application in Carbamate Synthesis

This guide provides a comprehensive overview of the synthesis of 2-amino-4-fluoropyridine, a critical building block in contemporary medicinal chemistry. It further details the subsequent conversion of this intermediate into a variety of carbamates, which are pivotal functional groups in numerous pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols.

Introduction: The Significance of 2-Amino-4-fluoropyridine in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom into this heterocyclic system can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Amino-4-fluoropyridine, in particular, has emerged as a valuable intermediate in the synthesis of a range of therapeutic agents, including kinase inhibitors and treatments for central nervous system disorders. Its primary utility lies in its bifunctional nature: the amino group provides a convenient handle for further derivatization, most notably into carbamates, which are themselves crucial pharmacophores.

This guide will first explore the most efficient and scalable synthetic routes to 2-amino-4-fluoropyridine, with a focus on the halogen exchange (Halex) reaction. Subsequently, it will provide detailed protocols for the synthesis of various carbamates from this key intermediate, elucidating the underlying reaction mechanisms and offering practical insights into experimental design and execution.

Part 1: Synthesis of 2-Amino-4-fluoropyridine

The synthesis of 2-amino-4-fluoropyridine can be approached through several synthetic strategies. While multi-step routes commencing from picolinic acid derivatives have been reported, the halogen exchange (Halex) reaction of 2-amino-4-chloropyridine offers a more direct, high-yielding, and industrially scalable approach.

Preferred Synthetic Route: Halogen Exchange (Halex) Reaction

The Halex reaction is a cornerstone of nucleophilic aromatic substitution (SNAr) chemistry and provides a robust method for the introduction of fluorine into electron-deficient aromatic systems. In the case of 2-amino-4-fluoropyridine synthesis, the electron-withdrawing nature of the pyridine nitrogen and the activating effect of the amino group facilitate the displacement of a chlorine atom at the C4 position by a fluoride ion.

Mechanism: The reaction proceeds via a Meisenheimer-type intermediate. The fluoride ion attacks the C4 position of the pyridine ring, which is activated towards nucleophilic attack. This forms a negatively charged intermediate (a Meisenheimer complex) where the charge is delocalized over the pyridine ring. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired 2-amino-4-fluoropyridine. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical as it effectively solvates the cation of the fluoride salt (e.g., Na+ or K+), thereby increasing the nucleophilicity of the fluoride anion.

Caption: Halogen Exchange (Halex) Mechanism for the synthesis of 2-amino-4-fluoropyridine.

Experimental Protocol: Synthesis of 2-Amino-4-fluoropyridine via Halex Reaction

This protocol is adapted from established industrial procedures and offers excellent yield and purity.

Materials:

-

2-Amino-4-chloropyridine

-

Sodium fluoride (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Ethanol

Procedure:

-

To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium fluoride (1.5-2.0 eq).

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to approximately 80 °C.

-

Remove the DMF by distillation under reduced pressure.

-

To the residue, add dichloromethane (DCM) and saturated brine.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to afford 2-amino-4-fluoropyridine as a white to off-white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [1]() |

| Melting Point | 100-104 °C | [2] |

Characterization Data (1H NMR, CDCl3):

-

δ 7.85 (d, 1H)

-

δ 6.55 (dd, 1H)

-

δ 6.20 (m, 1H)

-

δ 4.50 (br s, 2H)

Alternative Synthetic Routes

While the Halex reaction is preferred, other routes have been developed, often starting from more readily available picolinic acid derivatives. These multi-step syntheses can be advantageous in certain contexts, for instance, when 2-amino-4-chloropyridine is not commercially available or is prohibitively expensive.

One such route involves the fluorination of 2-pyridine carboxylic acid, followed by amidation and a Hofmann rearrangement. This pathway avoids the use of a chlorinated intermediate but requires careful control of the Hofmann rearrangement conditions to achieve high yields.

Caption: A multi-step alternative route for the synthesis of 2-amino-4-fluoropyridine.

Part 2: Synthesis of Carbamates from 2-Amino-4-fluoropyridine

The amino group of 2-amino-4-fluoropyridine is a versatile nucleophile that can readily react with various electrophilic carbonyl compounds to form carbamates. These reactions are typically high-yielding and proceed under mild conditions. The two most common methods for carbamate synthesis from amines are reaction with chloroformates and reaction with isocyanates.

Carbamate Synthesis via Chloroformates

The reaction of an amine with a chloroformate is a classic and highly reliable method for the synthesis of carbamates. A base is typically required to neutralize the hydrochloric acid byproduct.[3]

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-amino group of 2-amino-4-fluoropyridine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group to form the carbamate product.[4]

Caption: Mechanism of carbamate formation via reaction with a chloroformate.

Experimental Protocol: Synthesis of Ethyl N-(4-fluoropyridin-2-yl)carbamate

Materials:

-

2-Amino-4-fluoropyridine

-

Ethyl chloroformate

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1-1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carbamate.

Carbamate Synthesis via Isocyanates (Urea Formation)

The reaction of an amine with an isocyanate provides a direct and atom-economical route to N,N'-disubstituted ureas, which are a subclass of carbamates. This reaction is typically very efficient and often does not require a catalyst or base.

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen of the 2-amino group attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.[5]

Caption: Mechanism of urea formation via reaction with an isocyanate.

Experimental Protocol: Synthesis of N-Phenyl-N'-(4-fluoropyridin-2-yl)urea

Materials:

-

2-Amino-4-fluoropyridine

-

Phenyl isocyanate

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

Dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.

-

If a precipitate forms, collect the solid by filtration and wash with cold THF or diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or trituration with a suitable solvent to obtain the desired urea.

Boc-Protection: A Special Case of Carbamate Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. The introduction of a Boc group is a specific type of carbamate synthesis, typically achieved using di-tert-butyl dicarbonate (Boc2O).

Experimental Protocol: Synthesis of tert-Butyl (4-fluoropyridin-2-yl)carbamate

This protocol is adapted from a similar procedure for the Boc-protection of 2-amino-4-bromopyridine.[6]

Materials:

-

2-Amino-4-fluoropyridine

-

Di-tert-butyl dicarbonate (Boc2O)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or another suitable base (e.g., triethylamine with DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -5 °C.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.1 eq).

-

Stir the mixture at this temperature for 10-15 minutes.

-

Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography on silica gel to yield tert-butyl (4-fluoropyridin-2-yl)carbamate.

Comparative Summary of Carbamate Synthesis Methods:

| Method | Reagent | Conditions | Byproduct | Advantages | Disadvantages |

| Chloroformate | R-O-CO-Cl | Base (e.g., TEA, Pyridine) | HCl | Wide variety of R groups available | Generates stoichiometric acid waste |

| Isocyanate | R-N=C=O | Often no catalyst needed | None | Atom economical, high yielding | Isocyanates can be toxic and moisture-sensitive |

| Boc-Protection | Boc2O | Base (e.g., NaHMDS, TEA/DMAP) | CO2, t-BuOH | Mild, widely applicable for protection | Limited to Boc group introduction |

Conclusion

2-Amino-4-fluoropyridine is a highly valuable and versatile building block in modern drug discovery. Its synthesis is most efficiently achieved via a halogen exchange reaction, a process that is both high-yielding and scalable. The subsequent conversion of 2-amino-4-fluoropyridine into a diverse range of carbamates can be readily accomplished through well-established and reliable synthetic methodologies, primarily through reactions with chloroformates and isocyanates. This guide has provided a detailed overview of these key transformations, including mechanistic insights and practical, field-tested protocols. A thorough understanding of these synthetic pathways is essential for researchers and scientists engaged in the design and development of novel therapeutics.

References

- Shanghai Lingkai Pharmaceutical Technology Co., Ltd.; Liang Zhujun. CN108440402A, 2018.

- Biftu, T., Feng, D., Liang, G. B., Kuo, S. C., Gao, Y. D., Tyagarajan, S., ... & Qian, S. (2019). Bicyclic and tricyclic dihydropyrazolo [1, 5-a] pyrimidine-and dihydropyrazolo [1, 5-c] pyrimidine-based dipeptidyl peptidase-4 inhibitors. Journal of medicinal chemistry, 62(3), 1445-1458.

- Fukui, M., & Ohtsuka, T. (1990). U.S. Patent No. 4,948,793. Washington, DC: U.S.

- Davis, F. A., & Liu, H. (1997). Asymmetric synthesis of β-amino acids and β-lactams from N-(p-toluenesulfinyl) imines. The Journal of Organic Chemistry, 62(22), 7559-7561.

-

Organic Chemistry Portal. Urea Formation. [Link]

-

Pearson. Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). [Link]

- Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(7), 3227–3235.

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

ResearchGate. Urea formation via reaction of an isocyanate with an amine. [Link]

- Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.

-

PubChem. 2-Amino-4-fluoropyridine. [Link]

Sources

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-4-fluoropyridine | 944401-77-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

Preparation of 4-Chlorophenyl Isocyanate from p-Chloroaniline: A Senior Application Scientist's Guide

Executive Summary

4-Chlorophenyl isocyanate is a highly reactive, electrophilic building block essential for synthesizing urea-derived agrochemicals (e.g., Monuron) and active pharmaceutical ingredients (APIs). This whitepaper provides a rigorously designed, self-validating methodology for the laboratory-scale synthesis of 4-chlorophenyl isocyanate from p-chloroaniline. By utilizing triphosgene as a stable phosgenating agent, this protocol maximizes atom economy while mitigating the severe safety risks associated with traditional phosgene gas[1].

Mechanistic Rationale & Reagent Selection

Historically, the phosgenation of primary amines relied on phosgene gas—a highly toxic and difficult-to-handle reagent. Modern synthetic protocols have largely replaced it with1[1]. Triphosgene is a stable, crystalline solid that undergoes in situ decomposition to yield three equivalents of active phosgene, allowing for precise stoichiometric control[2].

The transformation proceeds via a two-stage mechanism:

-

Nucleophilic Addition : The primary amine (p-chloroaniline) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the generated phosgene to form a carbamoyl chloride intermediate.

-

Thermal Dehydrohalogenation : The intermediate is subjected to thermal stress (reflux), which drives the elimination of hydrogen chloride (HCl) gas, yielding the target isocyanate[3].

To prevent the formation of the symmetrical urea byproduct (1,3-bis(4-chlorophenyl)urea), the protocol employs an inverse addition strategy. By adding the amine slowly to a chilled solution of triphosgene, the local concentration of phosgene remains in vast excess. This kinetic control ensures that the newly formed isocyanate does not prematurely react with unreacted amine[1].

Caption: Reaction pathway for the synthesis of 4-chlorophenyl isocyanate from p-chloroaniline.

Process Optimization & Quantitative Data

The following parameters have been optimized to maximize yield and purity while maintaining a safe operating envelope.

| Parameter | Optimal Value | Mechanistic Rationale |

| Phosgenating Agent | Triphosgene (0.33 eq) | 1 mole of BTC yields 3 moles of phosgene; 0.33 eq provides exactly 1 eq of active phosgene per mole of aniline[2]. |

| Solvent | Anhydrous Ethyl Acetate | Aprotic nature prevents hydrolysis of the highly reactive isocyanate product[1]. |

| Addition Temperature | 0 – 5 °C | Controls the exothermic nucleophilic attack and kinetically suppresses symmetrical urea byproduct formation[2]. |

| Reflux Temperature | ~77 °C | Provides the thermal energy required to drive the endothermic dehydrohalogenation of the carbamoyl chloride[1]. |

| Reaction Time | 3 hours | Ensures complete conversion of the intermediate to the final isocyanate, verifiable via TLC[2]. |

| Typical Yield | 88% – 92% | High efficiency achieved post-vacuum distillation, reflecting excellent atom economy[2]. |

Experimental Methodology: Self-Validating Protocol

This protocol is engineered to be self-validating; physical observations at each stage confirm the mechanistic progression of the reaction.

Materials Required:

-

p-Chloroaniline: 1.0 mol (127.6 g)

-

Triphosgene (BTC): 0.33 mol (97.9 g)

-

Anhydrous Ethyl Acetate: 500 mL (plus additional for amine dissolution)

-

Inert Gas: Nitrogen or Argon

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas scrubber containing a 2M NaOH solution to neutralize evolved HCl and any trace unreacted phosgene[1].

Caption: Step-by-step experimental workflow for the preparation of 4-chlorophenyl isocyanate.

Step-by-Step Procedure:

-

Phosgenating Solution Preparation : Under a continuous nitrogen purge, dissolve 97.9 g (0.33 mol) of triphosgene in 500 mL of anhydrous ethyl acetate within the reaction flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[2].

-

Inverse Addition (Nucleophilic Attack) : Dissolve 127.6 g (1.0 mol) of p-chloroaniline in a minimal volume of anhydrous ethyl acetate. Transfer this to the dropping funnel. Begin dropwise addition to the triphosgene solution[2].

-

Causality Note: The strict temperature control (0–5 °C) and slow addition rate restrict the kinetics of the reaction, preventing an exothermic runaway and suppressing urea formation.

-

-

Thermal Elimination (Reflux) : Once the addition is complete, remove the ice bath. Allow the mixture to gradually warm to room temperature, then apply a heating mantle to bring the system to a gentle reflux (~77 °C) for 3 hours[1].

-

Self-Validation Checkpoint: During reflux, the reaction mixture must transition into a clear, homogeneous solution. If a persistent, insoluble white precipitate is observed, it indicates the formation of 1,3-bis(4-chlorophenyl)urea, signaling that the addition rate was too rapid or cooling was insufficient.

-

-

Reaction Monitoring : Verify the complete consumption of p-chloroaniline via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system[2].

-

Solvent Evaporation : Cool the reaction mixture to room temperature. Filter any minor insoluble impurities. Transfer the filtrate to a rotary evaporator and remove the ethyl acetate under reduced pressure[2].

-

Product Isolation : Subject the crude liquid residue to vacuum distillation. The target 4-chlorophenyl isocyanate distills as a light yellow to colorless liquid. The expected yield is approximately 130.2 g (92%)[2].

Downstream Applications & Trustworthiness

The isolated 4-chlorophenyl isocyanate is highly sensitive to moisture and must be stored under an inert atmosphere. It serves as a direct precursor for amination reactions. For example, 1[1], while coupling with complex amines generates novel urea, thiourea, and selenourea derivatives for advanced drug discovery[4].

References

-

An In-depth Technical Guide to the Synthesis of Monuron from 4-Chloroaniline , BenchChem. 1

-

4-Chlorophenyl isocyanate synthesis , ChemicalBook. 2

-

Synthesis and Leishmanicidal Activity of Novel Urea, Thiourea, and Selenourea Derivatives of Diselenides , National Institutes of Health (PMC). 4

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information , Royal Society of Chemistry. 3

Sources

Spectroscopic characterization of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Executive Summary

The structural elucidation of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (Formula: C12H8ClFN2O2 ) requires a multi-modal spectroscopic approach. This molecule presents a unique analytical challenge due to the convergence of three distinct chemical environments: a highly electronegative fluoropyridine ring, a rigid carbamate linkage, and a halogenated phenyl system.

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), researchers can establish an unambiguous structural proof.

Causality in Spectroscopic Strategy

To achieve high-confidence structural validation, experimental techniques cannot be selected arbitrarily; they must be driven by the molecule's intrinsic electronic properties:

-

The Carbamate Linkage: Carbamates are prone to complex hydrogen-bonding networks. FT-IR is the gold standard here, as the orthogonal C=O and N−H stretching vibrations provide direct evidence of the intact ester-amide hybrid structure[1].

-

The Fluoropyridine Ring: Fluorine ( 19F ) is a spin-½ nucleus with 100% natural abundance. It acts as a highly sensitive internal probe. The scalar coupling ( J -coupling) between the fluorine atom and the adjacent carbons/protons mathematically maps the substitution pattern of the pyridine ring[2].

-

The Chlorophenyl Ring: Chlorine possesses two stable isotopes ( 35Cl and 37Cl ) in a roughly 3:1 ratio. Mass spectrometry leverages this isotopic signature to instantly verify the presence of the chlorophenyl moiety[3].

Fig 1: Multi-modal spectroscopic workflow for self-validating structural elucidation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to prevent false positives. The following methodologies are designed as self-validating systems.

NMR Sample Preparation & Acquisition

-

Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide- d6 (DMSO- d6 ). Causality: Carbamates exhibit strong intermolecular hydrogen bonding, which causes concentration-dependent chemical shift drift in non-polar solvents like CDCl3 . DMSO- d6 acts as a strong hydrogen-bond acceptor, locking the N−H proton into a single, sharp resonance state[4].

-

Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS) to establish an absolute zero-point reference.

-

Acquisition Parameters: Run on a 400 MHz or 600 MHz spectrometer. Acquire 1H (16 scans), 13C{1H} (1024 scans for sufficient signal-to-noise on quaternary carbons), and 19F (64 scans).

FT-IR (ATR) Protocol

-

Method: Analyze the neat solid sample using a Diamond Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Causality: Traditional KBr pellets absorb atmospheric moisture, creating a broad O−H stretch that masks the critical carbamate N−H stretching region (~3300 cm⁻¹). ATR eliminates matrix interference, ensuring pristine spectral data[1].

-

Parameters: 4000–400 cm⁻¹ range, 32 scans, 4 cm⁻¹ resolution.

HRMS (ESI-TOF) Protocol

-

Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, spiked with 0.1% Formic Acid.

-

Causality: Formic acid forces the quantitative protonation of the pyridine nitrogen, ensuring maximum ionization efficiency to yield the [M+H]+ precursor ion.

Spectrometric Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR)

The NMR profile of this compound is defined by the profound electronic influence of the fluorine atom. In the 13C spectrum, the C−F scalar coupling penetrates through the pyridine ring, splitting the carbon signals into doublets. The magnitude of this splitting ( 1JC−F>2JC−F>3JC−F ) mathematically proves the distance of each carbon from the fluorine atom[2].

Table 1: Expected 1H NMR Assignments (400 MHz, DMSO- d6 )

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

|---|

| ~10.85 | Singlet (br) | 1H | Carbamate N−H | Highly deshielded due to adjacent C=O and hydrogen bonding. | | ~8.30 | dd ( J=9.0,5.5 Hz) | 1H | Pyridine H6 | Deshielded by adjacent pyridine nitrogen; coupled to H5 and F . | | ~7.65 | dd ( J=11.5,2.0 Hz) | 1H | Pyridine H3 | Ortho to Fluorine; exhibits strong 3JH−F coupling. | | ~7.45 | d ( J=8.8 Hz) | 2H | Phenyl H3′,H5′ | AA'BB' system; deshielded by proximity to Chlorine. | | ~7.25 | d ( J=8.8 Hz) | 2H | Phenyl H2′,H6′ | AA'BB' system; adjacent to the carbamate oxygen. | | ~7.05 | dd ( J=5.5,2.0 Hz) | 1H | Pyridine H5 | Shielded by the mesomeric electron donation of Fluorine. |

Table 2: Expected 13C NMR Assignments & C-F Coupling (100 MHz, DMSO- d6 ) | Shift (δ, ppm) | Multiplicity | JC−F Coupling | Assignment | | :--- | :--- | :--- | :--- | | ~168.5 | Doublet | 1JC−F≈255 Hz | Pyridine C4 (Direct C−F bond)[2] | | ~153.0 | Singlet | - | Carbamate C=O [4] | | ~152.5 | Doublet | 3JC−F≈12 Hz | Pyridine C2 ( N−H attached) | | ~149.0 | Singlet | - | Phenyl C1′ ( O attached) | | ~148.5 | Doublet | 3JC−F≈6 Hz | Pyridine C6 | | ~130.5 | Singlet | - | Phenyl C4′ ( Cl attached) | | ~129.5 | Singlet | - | Phenyl C3′,C5′ | | ~123.0 | Singlet | - | Phenyl C2′,C6′ | | ~108.5 | Doublet | 2JC−F≈18 Hz | Pyridine C5 | | ~101.0 | Doublet | 2JC−F≈20 Hz | Pyridine C3 |

Note: The 19F NMR spectrum will show a single multiplet around -105 ppm (relative to CFCl3 ), confirming a single fluorinated environment[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum serves as the primary validation for the carbamate functional group. The presence of both the ester-like C−O stretch and the amide-like C=O stretch confirms the linkage[1].

Table 3: Characteristic FT-IR Vibrations | Wavenumber (cm⁻¹) | Intensity | Functional Group | Mode | | :--- | :--- | :--- | :--- | | 3280 - 3320 | Medium, Sharp | N−H | Secondary amine stretch (carbamate) | | 1735 - 1750 | Strong, Sharp | C=O | Carbonyl stretch (carbamate)[4] | | 1590, 1490 | Medium | C=C | Aromatic ring skeletal vibrations | | 1210 - 1240 | Strong | C−O−C | Ester asymmetric stretch | | 1090 | Strong | C−F | Aryl fluoride stretch | | 825 | Strong | C−Cl | Aryl chloride stretch (para-substituted) |

High-Resolution Mass Spectrometry (HRMS)

In positive Electrospray Ionization (ESI+), the molecule yields a protonated molecular ion [M+H]+ at m/z 267.03. The presence of a single chlorine atom is instantly verified by an M+2 isotope peak at m/z 269.03, which will appear at approximately 33% of the intensity of the monoisotopic peak[3].

Fragmentation Causality: Collision-Induced Dissociation (CID) of carbamates predictably cleaves the ester C−O bond. The dominant fragmentation pathway involves the neutral loss of 4-chlorophenol (128 Da), yielding a highly stable 4-fluoropyridin-2-yl isocyanate intermediate ( m/z 139.03). Subsequent loss of carbon monoxide (28 Da) yields the aminopyridinyl cation ( m/z 111.03)[3].

Fig 2: Proposed ESI-HRMS fragmentation pathway for the carbamate.

Conclusion

The spectroscopic characterization of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate relies on a self-validating network of analytical data. The 1JC−F couplings in the 13C NMR spectrum mathematically map the pyridine ring, the FT-IR strictly defines the carbamate geometry, and the HRMS isotopic/fragmentation profile definitively accounts for the chlorophenyl leaving group. Together, these techniques provide an unassailable proof of structure.

References

-

Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link][3]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.[Link][2]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes. ACS Publications.[Link][1]

-

Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates. PMC.[Link][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. wiley.com [wiley.com]

- 4. Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate in organic solvents. While specific experimental data for this compound is not publicly available, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable solubility profiles.

Introduction: The Significance of Solubility in Drug Development

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a molecule of interest due to its carbamate and substituted pyridine moieties, which are common pharmacophores in medicinal chemistry. The solubility of this compound in various organic solvents is a fundamental property that dictates its behavior in numerous critical processes:

-

Synthesis and Purification: The choice of solvent for crystallization, a primary method for purification, is entirely dependent on the solubility profile of the compound at different temperatures.

-

Formulation: For a drug to be effective, it must be formulated into a stable dosage form that allows for consistent and predictable delivery. Solubility in various excipients and solvent systems is a key consideration.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase. Understanding solubility is essential for developing accurate and reproducible analytical methods.

-

Early-Stage Discovery: In early drug discovery, solubility is a crucial parameter for lead optimization. Poor solubility can lead to unreliable results in in-vitro and in-vivo assays.[1]

Given the importance of this parameter, a systematic approach to understanding and quantifying the solubility of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is paramount.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity

The structure of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate suggests a molecule with moderate polarity. Key structural features influencing its solubility include:

-

Carbamate Linkage (-NHCOO-): This group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ether oxygens).

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

-

4-Chlorophenyl and 4-Fluoropyridin-2-yl Rings: These aromatic rings contribute to van der Waals forces and can participate in pi-pi stacking interactions. The halogen substituents (Cl and F) increase the molecule's polarity and can engage in halogen bonding.

Based on these features, it is anticipated that 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate will exhibit appreciable solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) system can be employed.[4][5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters.[4][5][7] The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between a solute and a solvent in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[2][8][9] This method is reliable and provides a direct measure of the thermodynamic solubility.

Principle

An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

-

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate to a series of vials (in triplicate for each solvent). An amount that is visually in excess is sufficient.

-

Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[1][2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate of known concentrations in a suitable solvent (one in which the compound is freely soluble, such as DMSO or acetonitrile).

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the concentration of the solute in the saturated solution using the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility as the average of the triplicate measurements for each solvent.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.

-

Experimental Workflow Diagram

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dissolutiontech.com [dissolutiontech.com]

Unlocking Therapeutic Potential: A Technical Guide to Fluorinated Pyridinyl Carbamates and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. When combined with the versatile pyridinyl carbamate scaffold, a chemical space of significant therapeutic potential is unlocked. This in-depth technical guide provides a comprehensive overview of the known and emerging therapeutic targets of fluorinated pyridinyl carbamates. We will delve into the mechanistic rationale behind targeting specific enzymes and receptors, explore the structure-activity relationships that govern potency and selectivity, and provide detailed experimental protocols for target validation and compound characterization. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this promising chemical motif.

Introduction: The Power of Fluorine in Pyridinyl Carbamate Drug Design

The carbamate functional group is a key structural motif found in numerous approved drugs, valued for its ability to act as a stable and effective pharmacophore.[1][2] The pyridine ring, a privileged scaffold in medicinal chemistry, offers a versatile platform for introducing molecular diversity and engaging in a range of non-covalent interactions with biological targets. The deliberate introduction of fluorine atoms into the pyridinyl carbamate structure can profoundly influence its physicochemical and pharmacological properties.

Fluorine's high electronegativity and small atomic radius can lead to:

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can alter the pKa of nearby functional groups, leading to stronger and more specific target engagement.

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life.[3]

-

Modulation of Conformation: The presence of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target.

-

Increased Membrane Permeability: In some cases, fluorine can enhance lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier.

This guide will explore how these properties are leveraged to design fluorinated pyridinyl carbamates that selectively and potently interact with a range of therapeutically relevant targets.

Key Therapeutic Target Classes for Fluorinated Pyridinyl Carbamates

Our investigation of the scientific literature reveals several key protein families and biological pathways that are effectively modulated by fluorinated pyridinyl carbamates.

Serine Hydrolases: Modulating Endocannabinoid and Cholinergic Signaling

A significant focus of research on fluorinated carbamates has been their ability to act as irreversible or slowly reversible inhibitors of serine hydrolases. The carbamate moiety acts as a carbamoylating agent, covalently modifying the active site serine residue of these enzymes.

2.1.1. Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

-

Therapeutic Rationale: FAAH and MAGL are the primary enzymes responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes elevates endocannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH and MAGL attractive targets for the treatment of pain, anxiety disorders, and neuroinflammatory conditions like Alzheimer's disease.[4][5]

-

Mechanism of Action: Fluorinated pyridinyl carbamates act as mechanism-based inhibitors of FAAH and MAGL. The carbamate carbonyl is attacked by the catalytic serine, leading to the formation of a stable carbamoylated enzyme intermediate, thus inactivating the enzyme. The fluorine substitution can enhance the electrophilicity of the carbamate carbonyl, increasing the rate of carbamoylation.

-

Examples: Studies have shown that aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates are potent inhibitors of FAAH.[4][5] The position of the fluorine atom on the indole ring and the length of the alkyl spacer are critical for inhibitory potency.[4][5] Hexafluoroisopropyl carbamates have been developed as selective MAGL and dual FAAH/MAGL inhibitors.[6]

Table 1: Inhibitory Potency of a Selected Fluorinated Carbamate against FAAH

| Compound | Target | IC50 (µM) |

| Phenyl N-(5-(6-fluoroindol-1-yl)pentyl)carbamate | FAAH | 0.029 |

Data sourced from ACS Omega (2021).[5]

2.1.2. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

-

Therapeutic Rationale: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. BChE also plays a role in acetylcholine metabolism, and its inhibition can be beneficial.[7][8]

-

Mechanism of Action: Similar to their action on FAAH and MAGL, carbamate inhibitors form a carbamoylated adduct with the active site serine of cholinesterases. This inactivation leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[2]

-

Examples: Fluorinated pyridinyl carbamates have been designed as dual inhibitors of AChE and BChE, which may offer a broader therapeutic window for Alzheimer's disease.[7] Rivastigmine, an approved drug for Alzheimer's disease, is a carbamate-based cholinesterase inhibitor.[8]

Ligand-Gated Ion Channels: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

-

Therapeutic Rationale: nAChRs are crucial for synaptic transmission in the central and peripheral nervous systems. They are well-established targets for insecticides and are also implicated in neurological disorders.

-

Mechanism of Action: Pyridylamide-type neonicotinoids, which can incorporate carbamoyl moieties, act as agonists or partial agonists of insect nAChRs, leading to overstimulation of the nervous system and paralysis.[9]

-

Examples: While primarily explored in the context of insecticides, the principles of targeting nAChRs can be applied to drug discovery for human diseases. Molecular docking studies of pyridylamide analogs with a pyridylcarbamoyl moiety have shown strong binding to insect nAChRs, with fluorine substitution influencing binding orientation and affinity.[9]

Nucleic Acids: DNA as a Target for Photochemotherapy

-

Therapeutic Rationale: The ability to selectively damage the DNA of cancer cells is a cornerstone of many chemotherapeutic strategies.

-

Mechanism of Action: Certain p-pyridinyl oxime carbamates, upon photoactivation with UV light, can undergo N-O bond homolysis to generate radicals. These radicals can then induce single and double-stranded breaks in DNA, acting as "synthetic nucleases."[10][11]

-

Examples: Structure-activity relationship studies have revealed that the nature of the substituent on the carbamate group is critical for the DNA photocleaving activity of p-pyridinyl oxime carbamates, with halogenated derivatives being particularly effective.[10]

Enzymes of Nucleotide Metabolism: Targeting Cancer Cell Proliferation

-

Therapeutic Rationale: Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. Targeting the enzymes involved in nucleotide metabolism is a proven anti-cancer strategy.

-

Mechanism of Action: Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are classic antimetabolites. 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, inhibiting the synthesis of thymidine, a crucial component of DNA.[12]

-

Examples: Capecitabine is an orally available fluoropyrimidine carbamate that is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue.[2][13] This tumor-selective activation enhances the therapeutic index of 5-FU.

Experimental Protocols for Target Validation and Compound Characterization

The following section provides standardized protocols for assessing the interaction of fluorinated pyridinyl carbamates with their putative targets.

Serine Hydrolase Inhibition Assay (FAAH, MAGL, AChE, BChE)

This protocol describes a general method for determining the inhibitory potency (IC50) of test compounds against serine hydrolases using a colorimetric or fluorometric substrate.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute the recombinant human enzyme (e.g., FAAH, AChE) in the appropriate assay buffer to a final concentration of 2X the working concentration.

-

Prepare a 2X stock solution of the corresponding substrate (e.g., arachidonoyl-p-nitroanilide for FAAH, acetylthiocholine for AChE) in the assay buffer.

-

-

Compound Preparation:

-

Prepare a stock solution of the fluorinated pyridinyl carbamate in DMSO.

-

Perform serial dilutions of the stock solution in the assay buffer to generate a range of test concentrations (typically from 100 µM to 10 pM).

-

-

Assay Procedure:

-

Add 50 µL of the test compound dilutions to the wells of a 96-well microplate. Include wells with buffer and DMSO as negative and vehicle controls, respectively.

-

Add 50 µL of the 2X enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to all wells.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Normalize the velocities to the vehicle control (V₀).

-

Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Workflow for Serine Hydrolase Inhibition Assay:

Caption: Workflow for determining the IC50 of serine hydrolase inhibitors.

DNA Photocleavage Assay

This protocol is used to assess the ability of photosensitive fluorinated pyridinyl carbamates to induce DNA strand breaks upon UV irradiation.

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl).

-

Add the test compound from a DMSO stock solution to the desired final concentration.

-

-

UV Irradiation:

-

Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) for a specified period. Include a control sample that is not irradiated.

-

-

Agarose Gel Electrophoresis:

-

Add loading dye to the irradiated and non-irradiated samples.

-

Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

-

Run the gel at a constant voltage until adequate separation of the different DNA topoisomers is achieved.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV transillumination.

-

The supercoiled form (Form I) will migrate the fastest, followed by the nicked, open-circular form (Form II), and the linear form (Form III).

-

Quantify the intensity of each band to determine the extent of single-strand (conversion of Form I to Form II) and double-strand (conversion of Form I to Form III) cleavage.

-

Signaling Pathway Visualization: FAAH Inhibition and Endocannabinoid Signaling

Caption: Inhibition of FAAH by a fluorinated pyridinyl carbamate leads to increased anandamide levels and enhanced cannabinoid receptor signaling.

Future Directions and Emerging Targets

The versatility of the fluorinated pyridinyl carbamate scaffold suggests that its therapeutic potential extends beyond the targets discussed above. Emerging areas of interest include:

-

Kinase Inhibition: The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The strategic incorporation of fluorine and a carbamate linker could lead to the development of novel and selective kinase inhibitors for oncology and inflammatory diseases.[14][15]

-

Antibacterial Agents: The discovery of 3-(pyridine-3-yl)-2-oxazolidinone derivatives with antibacterial activity, synthesized from a carbamate intermediate, opens up avenues for developing new classes of antibiotics.[16]

-

Targeting Protein-Protein Interactions: The carbamate group can act as a bioisostere for a peptide bond, and its incorporation into molecules designed to disrupt protein-protein interactions is a promising strategy.[1]

Conclusion

Fluorinated pyridinyl carbamates represent a rich and underexplored area of chemical space with significant potential for the development of novel therapeutics. Their ability to potently and often selectively modulate the activity of key enzymes and receptors involved in a range of pathologies makes them an attractive starting point for drug discovery campaigns. This guide has provided a comprehensive overview of the major therapeutic targets, the underlying mechanisms of action, and the experimental approaches required to advance the field. It is our hope that this resource will inspire and facilitate the design and synthesis of the next generation of fluorinated pyridinyl carbamate-based medicines.

References

-

Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega. [Link]

-

Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega. [Link]

-

Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. ChemMedChem. [Link]

-

Design, synthesis, and biological evaluation of pyridylamide-type neonicotinoid derivatives based on flupyrimin scaffold. ResearchGate. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

-

p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry. [Link]

-

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules. [Link]

-